molecular formula C2H8ClN B032498 Dimethyl-1,1,1-d3-amine hydrochloride CAS No. 120033-84-3

Dimethyl-1,1,1-d3-amine hydrochloride

Cat. No.: B032498
CAS No.: 120033-84-3
M. Wt: 84.56 g/mol
InChI Key: IQDGSYLLQPDQDV-NIIDSAIPSA-N
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Description

Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated compound with the molecular formula CH3NHCD3 · HCl and a molecular weight of 84.56 g/mol . This compound is primarily used in scientific research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1,1,1-d3-amine hydrochloride typically involves the deuteration of dimethylamine. One common method is the reaction of dimethylamine with deuterium oxide (D2O) in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuteration techniques to achieve high isotopic purity. The final product is then purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,1,1-d3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the deuterium atoms are replaced by other substituents.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as halides and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield deuterated amines, while oxidation reactions may produce deuterated oxides.

Scientific Research Applications

Dimethyl-1,1,1-d3-amine hydrochloride has a wide range of applications in scientific research:

    NMR Spectroscopy: It is used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.

    Proteomics Research: The compound is used in proteomics research to study protein-ligand interactions and protein folding.

    Pharmaceutical Research: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.

    Isotope Labeling: The compound is used for isotope labeling in various biochemical and chemical studies.

Mechanism of Action

Dimethyl-1,1,1-d3-amine hydrochloride does not have a direct mechanism of action as it is primarily used as a reference compound in NMR spectroscopy. The deuterium substitution affects the NMR signal of the molecule, allowing scientists to distinguish it from overlapping signals from other protons in a complex molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl-d3-amine hydrochloride: Another deuterated amine used in similar applications.

    Dimethyl-d6-amine hydrochloride: A compound with higher deuterium content used for more specific isotope labeling studies.

    Methylamine-d5 deuteriochloride: Used in NMR spectroscopy and other research applications.

Uniqueness

Dimethyl-1,1,1-d3-amine hydrochloride is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its high isotopic purity and well-defined chemical properties make it a valuable tool in various scientific research fields.

Properties

IUPAC Name

1,1,1-trideuterio-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583873
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120033-84-3
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120033-84-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
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1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 2
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 3
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 4
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 5
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 6
Dimethyl-1,1,1-d3-amine hydrochloride

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